2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers, is a complex organic compound characterized by its cyclobutyl and cyclopropane rings. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with cyclobutyl and cyclopropane derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-[(tert-butoxy)carbonyl]amino, ethyl ester
Uniqueness
What sets 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid apart from similar compounds is its combination of cyclobutyl and cyclopropane rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-7(5-8)9-6-10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
IZGXPVDPMQVVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C2CC2C(=O)O |
Origin of Product |
United States |
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